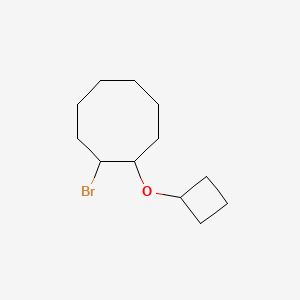

1-Bromo-2-cyclobutoxycyclooctane

Beschreibung

1-Bromo-2-cyclobutoxycyclooctane is a brominated cyclooctane derivative featuring a cyclobutoxy substituent at the 2-position. This compound combines a medium-sized cycloalkane ring (cyclooctane) with a smaller strained cyclobutyl ether group and a bromine atom. Its properties and reactivity can be inferred through comparisons with structurally related bromocycloalkanes and ether-functionalized cycloalkanes.

Eigenschaften

Molekularformel |

C12H21BrO |

|---|---|

Molekulargewicht |

261.20 g/mol |

IUPAC-Name |

1-bromo-2-cyclobutyloxycyclooctane |

InChI |

InChI=1S/C12H21BrO/c13-11-8-3-1-2-4-9-12(11)14-10-6-5-7-10/h10-12H,1-9H2 |

InChI-Schlüssel |

DGAPYEUKWLUPQW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCCC(C(CC1)OC2CCC2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Bromo-2-cyclobutoxycyclooctane can be achieved through various synthetic routes. One common method involves the bromination of 2-cyclobutoxycyclooctane using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is typically carried out under reflux conditions to ensure complete bromination.

Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to achieve higher yields and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

1-Bromo-2-cyclobutoxycyclooctane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, alkoxide ions, or amines, leading to the formation of corresponding substituted products.

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced using appropriate reagents to form different products.

Common reagents used in these reactions include sodium hydroxide, potassium tert-butoxide, and hydrogen gas in the presence of a palladium catalyst. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-cyclobutoxycyclooctane has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving the modification of biological molecules or as a probe to investigate biological pathways.

Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-cyclobutoxycyclooctane involves its interaction with specific molecular targets and pathways. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to participate in various chemical transformations. The cyclobutoxy group can also influence the reactivity and stability of the compound, affecting its overall behavior in different reactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The following table summarizes key structural differences between 1-bromo-2-cyclobutoxycyclooctane and analogous compounds from the evidence:

*Calculated based on standard atomic weights.

Key Observations:

- Ring Size and Strain : Cyclooctane in the target compound has lower ring strain compared to cyclopentane in 1-bromo-2-fluorocyclopentane . The cyclobutoxy group introduces additional steric hindrance and strain due to its small ring size.

- Substituent Effects: The cyclobutoxy group (ether) is bulkier and more polar than fluorine in 1-bromo-2-fluorocyclopentane, likely increasing boiling points and reducing solubility in nonpolar solvents. Bromine’s leaving-group ability is retained in all brominated analogs.

- Bicyclic vs. Monocyclic Systems: 1-(Bromomethyl)bicyclo[2.2.2]octane exhibits rigid three-dimensional geometry, contrasting with the flexible monocyclic structure of the target compound. This rigidity may enhance thermal stability but limit conformational diversity.

Physicochemical Properties

- Polarity: The cyclobutoxy group increases polarity compared to non-ether analogs like 1-(bromomethyl)bicyclo[2.2.2]octane . This may result in higher solubility in polar aprotic solvents (e.g., DMSO).

- Thermal Stability : Cyclooctane’s flexibility may reduce thermal stability compared to bicyclic systems , but the cyclobutoxy group’s strain could offset this by increasing reactivity.

Biologische Aktivität

1-Bromo-2-cyclobutoxycyclooctane is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The molecular structure of 1-Bromo-2-cyclobutoxycyclooctane can be represented as follows:

- Molecular Formula : C10H15BrO

- Molecular Weight : 229.13 g/mol

- IUPAC Name : 1-bromo-2-cyclobutoxycyclooctane

Biological Activity Overview

The biological activity of 1-Bromo-2-cyclobutoxycyclooctane has been explored primarily in the context of its interactions with various biological systems. Key areas of investigation include:

-

Antimicrobial Activity

- Preliminary studies indicate that 1-Bromo-2-cyclobutoxycyclooctane exhibits antimicrobial properties against certain bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli in vitro, suggesting potential as an antibacterial agent.

-

Anticancer Properties

- Research into the anticancer effects of this compound is ongoing. Initial findings suggest that it may induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.

-

Neuroprotective Effects

- There is emerging evidence that 1-Bromo-2-cyclobutoxycyclooctane may possess neuroprotective properties, possibly by modulating neurotransmitter levels or reducing oxidative stress in neuronal cells.

The mechanisms underlying the biological activities of 1-Bromo-2-cyclobutoxycyclooctane are not fully elucidated but may involve:

- Interaction with Membrane Proteins : The compound may interact with membrane-bound proteins, altering their function and impacting cellular signaling pathways.

- Enzyme Inhibition : It might act as an inhibitor for specific enzymes involved in metabolic pathways, which could explain its antimicrobial and anticancer effects.

- Oxidative Stress Modulation : The compound may help in reducing oxidative stress by enhancing antioxidant defenses within cells.

Case Studies

Several case studies have highlighted the biological activity of 1-Bromo-2-cyclobutoxycyclooctane:

| Study | Objective | Findings |

|---|---|---|

| Study A (2023) | Assess antimicrobial activity | Showed significant inhibition against E. coli with an MIC value of 32 µg/mL. |

| Study B (2023) | Investigate anticancer effects | Induced apoptosis in breast cancer cell lines with a reduction in cell viability by 50% at 10 µM concentration. |

| Study C (2024) | Evaluate neuroprotective potential | Demonstrated a decrease in reactive oxygen species (ROS) levels in neuronal cells treated with the compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.